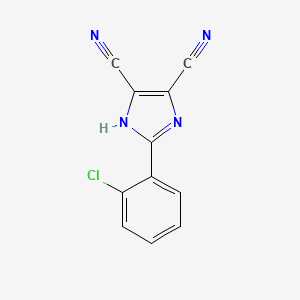
Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 4-position and a fluorophenyl group at the 1-position The ethyl ester group is attached to the carboxylate moiety at the 3-position of the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position of the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can be oxidized to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Reduction Reactions: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.
Oxidation Reactions: Hydrogen peroxide (H2O2) in acetic acid is often employed for oxidation.
Major Products Formed
Substitution Reactions: Products include derivatives with various functional groups replacing the chloro group.
Reduction Reactions: The major product is the corresponding alcohol.
Oxidation Reactions: The major product is the pyrazole N-oxide derivative.
科学研究应用
Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and cancer.
Materials Science: The compound is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is explored for its use in the synthesis of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to the compound’s binding affinity and specificity. The pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
- Ethyl 4-chloro-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(4-bromophenyl)-1H-pyrazole-3-carboxylate
- Ethyl 4-chloro-1-(4-methylphenyl)-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and overall pharmacokinetic profile, making it a valuable scaffold in drug design and development.
属性
分子式 |
C12H10ClFN2O2 |
|---|---|
分子量 |
268.67 g/mol |
IUPAC 名称 |
ethyl 4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)11-10(13)7-16(15-11)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI 键 |
SLSCCAHCUIWTRF-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC=C(C=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


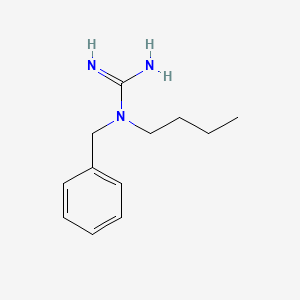
![1-(4-Methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-methylpropan-1-one](/img/structure/B12937989.png)
![3-(Hydroxyimino)-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B12937991.png)


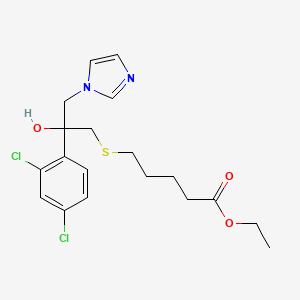
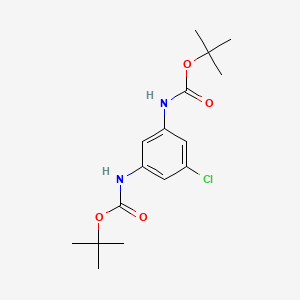


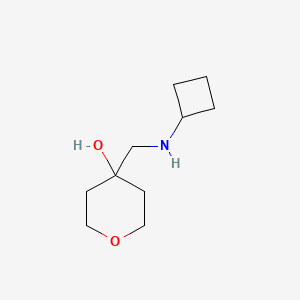

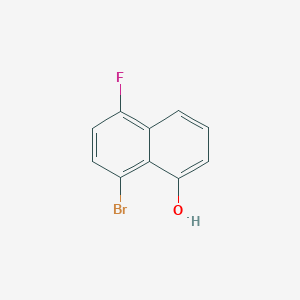
![Acetamide, N-[2-(1H-indol-2-ylcarbonyl)-4-methylphenyl]-](/img/structure/B12938059.png)
